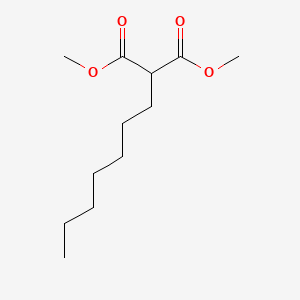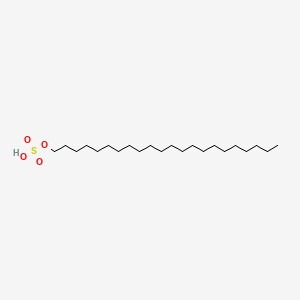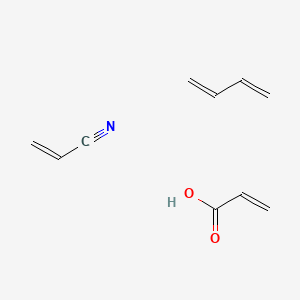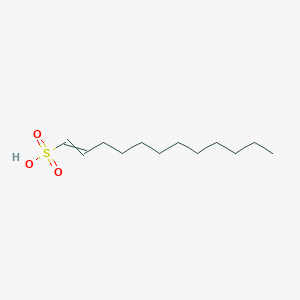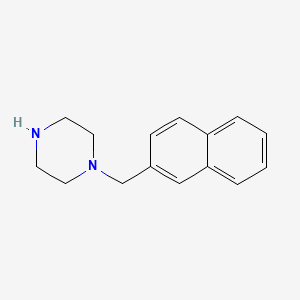
1-(Naphthalen-2-ylmethyl)piperazine
Vue d'ensemble
Description
1-(Naphthalen-2-ylmethyl)piperazine, commonly known as NAP, is a chemical compound that belongs to the piperazine family. It is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. NAP has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-anxiety effects.
Applications De Recherche Scientifique
Anticonvulsant Activity
1-(Naphthalen-2-ylmethyl)piperazine derivatives have been investigated for their potential as anticonvulsant agents. In a study, these compounds displayed significant delay in the onset of convulsions and prolonged survival time, indicating potential efficacy in seizure management (Ghareb et al., 2017).
Enhancing Nerve Growth Factor's Ability
A compound structurally related to this compound, named B-355252, was synthesized and found to enhance nerve growth factor's ability to stimulate neurite outgrowths. This suggests potential applications in neuroregenerative therapies (Williams et al., 2010).
Tumor Cell Growth Inhibition
Certain hydroxyethyl substituted piperazines, including those with a naphthalene-2-ylmethyl moiety, have shown high affinity at human σ1 receptors and were effective in inhibiting the growth of human tumor cell lines. This highlights their potential in cancer therapy (Weber et al., 2014).
Potential Antipsychotic Agents
Compounds with a structure similar to this compound have been identified as potential antipsychotic agents due to their high affinities for serotonin receptors, suggesting their use in treating psychiatric disorders (Park et al., 2010).
Telomere Targeting in Cancer Therapy
A study involving naphthalene diimide derivatives, which include piperazine groups, demonstrated their potential as telomere targeting agents in pancreatic cancer cells, offering a novel approach to cancer treatment (Micco et al., 2013).
Synthesis of Piperazine Derivatives with Chiral Moieties
Research into the synthesis of piperazine derivatives containing a chiral bi-2-naphthyl moiety has been conducted, potentially leading to the development of new pharmaceutical compounds with specific chirality-based properties (Periasamy et al., 2019).
Development of Novel Chemosensitizers
Piperazine derivatives, including those with a naphthalen-2-ylmethyl group, have been evaluated as potential chemosensitizers to enhance the efficacy of antibiotics against resistant strains of Staphylococcus aureus, indicating their possible use in combating antibiotic resistance (Matys et al., 2015).
Mécanisme D'action
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
The interaction of the compound with its targets would likely result in changes at the molecular level, influencing cellular processes and potentially leading to the observed biological and pharmaceutical effects .
Biochemical Pathways
Given the broad biological activity of piperazine derivatives, it can be inferred that multiple pathways could be influenced .
Result of Action
The broad biological activity of piperazine derivatives suggests that the compound could have multiple effects at the cellular level .
Analyse Biochimique
Biochemical Properties
1-(Naphthalen-2-ylmethyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit efflux pumps in bacterial cells, which are responsible for expelling antibiotics and other toxic substances out of the cell . This inhibition can enhance the efficacy of antimicrobial agents. Additionally, this compound binds to certain receptors in the human body, influencing their activity and potentially modulating physiological responses .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, it can reverse multidrug resistance by inhibiting efflux pumps, thereby increasing the intracellular concentration of antibiotics . In mammalian cells, it may interact with specific receptors, altering cell signaling and potentially affecting gene expression and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to efflux pumps in bacterial cells, inhibiting their function and preventing the expulsion of antibiotics . This binding interaction is crucial for its role in reversing multidrug resistance. In mammalian cells, it may interact with receptors and enzymes, leading to changes in their activity and subsequent physiological effects .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may degrade, leading to a decrease in its efficacy. Studies have shown that its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound may result in sustained inhibition of efflux pumps in bacterial cells, enhancing the effectiveness of antibiotics
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may effectively inhibit efflux pumps without causing significant toxicity . At higher doses, toxic or adverse effects may be observed. These effects can include alterations in cellular metabolism, changes in gene expression, and potential damage to tissues . It is crucial to determine the optimal dosage that maximizes efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical research and drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its efficacy and potential side effects. Studying the transport and distribution of this compound can provide insights into its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Understanding its subcellular localization can help elucidate its mechanism of action and optimize its use in biochemical research.
Propriétés
IUPAC Name |
1-(naphthalen-2-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-4-15-11-13(5-6-14(15)3-1)12-17-9-7-16-8-10-17/h1-6,11,16H,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVCUOJHWRHXMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358696 | |
| Record name | 1-(naphthalen-2-ylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61187-16-4 | |
| Record name | 1-(naphthalen-2-ylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

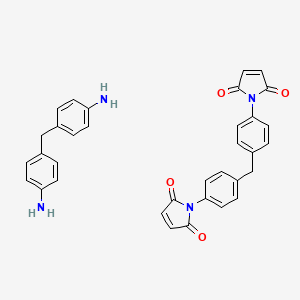
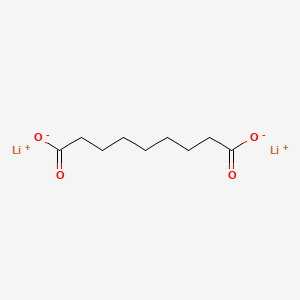
![1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethan-1-one](/img/structure/B1614954.png)




